molecular formula C22H26O3 B1354339 ethyl 8-(4-biphenyl)-8-oxooctanoate CAS No. 362669-47-4

ethyl 8-(4-biphenyl)-8-oxooctanoate

Cat. No.: B1354339
CAS No.: 362669-47-4
M. Wt: 338.4 g/mol
InChI Key: AOPVUBIDRJQHMV-UHFFFAOYSA-N
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Description

ethyl 8-(4-biphenyl)-8-oxooctanoate is a chemical compound known for its unique structure and potential applications in various fields It is an ester derivative, characterized by the presence of a biphenyl group attached to a heptanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-(4-biphenyl)-8-oxooctanoate typically involves the esterification of 7-(4-biphenyl)carbonylheptanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: ethyl 8-(4-biphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: 7-(4-biphenyl)carbonylheptanoic acid.

    Reduction: 7-(4-biphenyl)carbonylheptanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

ethyl 8-(4-biphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 8-(4-biphenyl)-8-oxooctanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active biphenyl compound. This biphenyl moiety can then interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 7-(4-phenyl)carbonylheptanoate: Similar structure but with a phenyl group instead of a biphenyl group.

    Methyl 7-(4-biphenyl)carbonylheptanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 7-(4-biphenyl)carbonylhexanoate: Similar structure but with a shorter hexanoate chain.

Uniqueness: ethyl 8-(4-biphenyl)-8-oxooctanoate is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This biphenyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 8-oxo-8-(4-phenylphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-2-25-22(24)13-9-4-3-8-12-21(23)20-16-14-19(15-17-20)18-10-6-5-7-11-18/h5-7,10-11,14-17H,2-4,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPVUBIDRJQHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472539
Record name Ethyl 7-(4-biphenyl)carbonylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362669-47-4
Record name Ethyl 7-(4-biphenyl)carbonylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that described above for 49a, but substituting 4-biphenylcarbonyl chloride for benzoyl chloride, the title compound was obtained as a white solid in 41% yield: 1H NMR (300 MHz, CDCl3) δ 8.01 (d, J=7.2 Hz, 2H), 7.39-7.69 (m, 7H), 4.12 (q, J=6.9 Hz, 2H), 2.99 (t, J=7.2 Hz, 2H), 2.30(t, J=7.5 Hz, 2H), 1.76 (m, 2H), 1.65 (m, 2H), 1.40 (m, 4H), 1.25 (t, J=7.2 Hz, 3H).
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